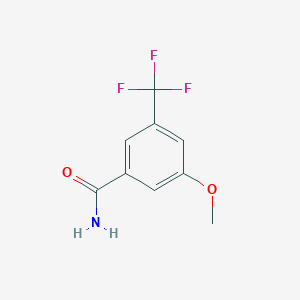

3-Methoxy-5-(trifluoromethyl)benzamide

描述

3-Methoxy-5-(trifluoromethyl)benzamide is a benzamide derivative characterized by a methoxy group at the 3-position and a trifluoromethyl group at the 5-position of the benzene ring. Its molecular formula is C₉H₈F₃NO₂, with a molecular weight of 219.16 g/mol (CAS: 916420-94-5) . This compound has been explored as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.

Structure

2D Structure

属性

IUPAC Name |

3-methoxy-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-7-3-5(8(13)14)2-6(4-7)9(10,11)12/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBNIWDYAYYIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Nitrile Hydrolysis and Amidation

This method is adapted from research involving related trifluoromethyl benzamide derivatives and involves the following steps:

Step 1: Starting Material Preparation

Use commercially available or synthesized 3-methoxy-5-(trifluoromethyl)benzonitrile as the precursor. This compound can be prepared via selective fluorination and trifluoromethylation of appropriate aromatic precursors.Step 2: Hydrolysis of Nitrile to Acid

The nitrile group is hydrolyzed under acidic or basic conditions to yield the corresponding 3-methoxy-5-(trifluoromethyl)benzoic acid . For example, sulfuric acid-mediated hydrolysis provides good yields and purity.Step 3: Amide Bond Formation

The benzoic acid is then converted to the benzamide by coupling with ammonia or amines using activating agents such as HATU or carbodiimides (e.g., EDC) under mild conditions in solvents like DMF or THF. This step ensures efficient amide bond formation with minimal side reactions.

This approach is supported by literature demonstrating the synthesis of benzamide derivatives starting from trifluoromethyl-substituted benzonitriles, followed by hydrolysis and amidation with good yields and purity (HPLC > 98%).

Direct Amidation of Substituted Anilines

Another practical method involves:

Step 1: Preparation of 3-Methoxy-5-(trifluoromethyl)aniline

This intermediate can be synthesized via palladium-catalyzed amination of 3-bromo-5-(trifluoromethyl)anisole derivatives.Step 2: Coupling with Acid Derivatives

The aniline derivative is reacted with activated acid chlorides or carboxylic acids (using coupling reagents such as EDC/HOBt) to form the benzamide bond. Reaction conditions are typically controlled at low temperatures (0–25°C) in anhydrous solvents to optimize yield and minimize side reactions.Step 3: Purification

The crude product is purified by silica gel column chromatography or recrystallization from ethanol/water mixtures to achieve high purity.

This method benefits from the availability of substituted anilines and the well-established amidation chemistry, providing an efficient route to the target benzamide.

Reaction Conditions and Catalysts

| Step | Reagents/Catalysts | Solvent(s) | Temperature | Reaction Time | Yield (%) | Purity (%) (HPLC) |

|---|---|---|---|---|---|---|

| Nitrile hydrolysis | H2SO4 (acidic) or NaOH/KOH (basic) | Water, Methanol, Ethanol | 80–100 °C | 1–4 hours | 85–95 | >98 |

| Amide bond formation | HATU, EDC, or carbodiimides + amine | DMF, THF | 0–25 °C | 2–24 hours | 80–90 | >97 |

| Palladium-catalyzed amination | Pd catalyst (e.g., Pd(OAc)2), ligand | DMF, Toluene | 40–80 °C | 6–24 hours | 70–85 | >95 |

Research Findings and Optimization Notes

Hydrolysis Step: Acidic hydrolysis using sulfuric acid is preferred for its efficiency and ease of work-up. Basic hydrolysis with NaOH or KOH also provides high yields but requires careful pH control to avoid side reactions.

Amidation Step: Use of coupling agents like HATU improves reaction rates and yields compared to traditional carbodiimide methods. Maintaining low temperature during coupling minimizes by-products.

Trifluoromethyl Group Stability: The trifluoromethyl substituent is stable under the reaction conditions described, allowing for selective functionalization without loss of the group.

Purification: Silica gel chromatography and recrystallization are effective for removing impurities, with recrystallization favored for scalability.

Catalyst Selection: Palladium catalysts facilitate the introduction of amino groups via cross-coupling reactions, with ligand choice impacting reaction efficiency.

Summary Table of Preparation Routes

| Route | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Nitrile Hydrolysis + Amidation | 3-Methoxy-5-(trifluoromethyl)benzonitrile | Hydrolysis → Amidation | High purity, good yields | Requires nitrile precursor |

| Direct Amidation of Aniline | 3-Methoxy-5-(trifluoromethyl)aniline | Pd-catalyzed amination → Amidation | Flexible, modular synthesis | Multi-step synthesis of aniline |

化学反应分析

Types of Reactions

3-Methoxy-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for the reduction of the amide group.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions involving the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of 3-methoxy-5-(trifluoromethyl)benzoic acid.

Reduction: Formation of 3-methoxy-5-(trifluoromethyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

科学研究应用

Chemistry

3-Methoxy-5-(trifluoromethyl)benzamide serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for developing new compounds with tailored properties.

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | 3-methoxy-5-(trifluoromethyl)benzoic acid |

| Reduction | LiAlH₄, BH₃ | 3-methoxy-5-(trifluoromethyl)benzylamine |

| Substitution | NaOCH₃ | Various substituted benzamides |

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. The trifluoromethyl group enhances lipophilicity, improving membrane penetration and biological activity. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for further pharmacological exploration .

Medicine

The pharmacological properties of this compound are being explored in the context of drug development. Its unique structure may confer advantages in terms of bioavailability and target specificity , which are crucial for developing effective therapeutic agents.

Industry

In industrial applications, this compound is utilized in the production of advanced materials that require high thermal stability and resistance to chemical degradation. Its unique properties make it suitable for use in coatings and polymers that demand durability under harsh conditions .

Case Study 1: Enzyme Inhibition

A study aimed at evaluating the inhibitory effects of this compound on specific enzymes showed promising results. The compound demonstrated significant inhibition against target enzymes involved in inflammatory pathways, suggesting its potential utility in developing anti-inflammatory drugs.

Case Study 2: Material Science

Research conducted on the application of this compound in polymer formulations revealed that incorporating this compound enhanced the thermal stability and mechanical properties of the resulting materials. This finding opens avenues for its use in high-performance applications.

作用机制

The mechanism of action of 3-Methoxy-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the inhibition of enzyme activity or receptor binding, resulting in various biological effects .

相似化合物的比较

Comparison with Structurally Similar Benzamide Derivatives

The following table summarizes key structural and functional differences between 3-Methoxy-5-(trifluoromethyl)benzamide and related compounds:

Structural and Functional Insights

Substituent Effects on Bioactivity :

- The trifluoromethyl (-CF₃) group, present in all listed compounds, enhances metabolic stability and lipophilicity, favoring membrane penetration. For example, in SIJ1227 , the -CF₃ group at the 3-position of the benzamide contributes to selective kinase inhibition .

- Methoxy (-OCH₃) groups, as in this compound, modulate electronic properties and hydrogen-bonding capacity. This is critical in MMV688533 , where a methoxy-free carbamimidoyl group enhances antiplasmodial activity .

Role of Hybrid Scaffolds: Nilotinib combines a benzamide core with a pyridinylpyrimidinylamino group, enabling dual targeting of BCR-ABL and c-Kit kinases . MMV688533 incorporates an ethynyl linker and malonate salt, improving solubility and bioavailability compared to the free base .

Applications in Diverse Fields :

- Fluopyram demonstrates the agricultural utility of benzamides, leveraging -CF₃ and chloropyridinyl groups for pesticidal activity .

- This compound serves as a building block in macrocyclic inhibitors (e.g., compound 56 in ), where its phenylboronic acid derivative facilitates Suzuki-Miyaura coupling .

Contrasting Pharmacological Profiles

- Anticancer vs. Antiparasitic: While SIJ1227 targets BRAF mutants in melanoma , MMV688533 is optimized for Plasmodium falciparum inhibition . These differences arise from auxiliary moieties: SIJ1227’s pyrimidopyrimidine core enables ATP-competitive kinase binding, whereas MMV688533’s ethynyl linker disrupts parasitic redox pathways.

- Salt Forms and Bioavailability : The malonate salt of MMV688533 (623.47 g/mol) has a higher molecular weight than the free base (519.41 g/mol), enhancing crystallinity and stability .

生物活性

3-Methoxy-5-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound this compound features a methoxy group and a trifluoromethyl group attached to a benzamide structure. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit potent antimicrobial activity. For instance, a study highlighted its effectiveness against Plasmodium falciparum, the causative agent of malaria, with an EC50 value of approximately 200 nM against the chloroquine-sensitive strain . This suggests that modifications to the benzamide scaffold can lead to enhanced antimalarial properties.

Antitubercular Activity

The compound has also been investigated for its antitubercular activity. In a high-throughput screening study, it was identified as a lead compound against multidrug-resistant strains of Mycobacterium tuberculosis. The structure-activity relationship studies demonstrated that the introduction of the trifluoromethyl group significantly increased potency compared to non-fluorinated analogs .

Case Study 1: Antiparasitic Activity

A patent describes the use of thiazole derivatives, including this compound, as antiparasitic agents. The compound showed efficacy in treating parasitic infections in various animal models, suggesting potential applications in veterinary medicine as well .

Case Study 2: Anticancer Potential

Research has also explored the anticancer properties of compounds containing the trifluoromethyl group. A derivative of this compound was found to inhibit human cancer cell lines effectively, with mechanisms involving apoptosis induction and cell cycle arrest . The trifluoromethyl modification was crucial for enhancing the biological activity against cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the incorporation of the trifluoromethyl group at specific positions on the aromatic ring significantly affects biological activity. For example:

常见问题

Q. How can researchers optimize the synthesis of 3-Methoxy-5-(trifluoromethyl)benzamide derivatives?

Methodological Answer:

- Reagent Selection : Use 3-Methoxy-5-(trifluoromethyl)benzoyl chloride as a key intermediate. Couple with nucleophiles (e.g., amines or hydroxylamines) in the presence of pyridine to neutralize HCl byproducts .

- Reaction Conditions : Conduct reactions under anhydrous conditions with dichloromethane (DCM) as a solvent. Monitor temperature to avoid decomposition (DSC data shows thermal instability in related compounds) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from diethyl ether/pentane mixtures .

| Example Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Amide coupling with 5,6,7,8-tetrahydronaphthalen-2-amine | Pyridine, DCM, RT | 42% |

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm substitution patterns. For example, the trifluoromethyl group () appears as a quartet in -NMR, while methoxy protons resonate at ~3.9 ppm .

- Mass Spectrometry : Employ APCI-MS or ESI-MS to verify molecular weight (e.g., observed [M+H] at m/z 418.2 for a derivative) .

- Elemental Analysis : Validate purity (>98%) via combustion analysis or HPLC (e.g., 100% purity confirmed by retention time consistency) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Mutagenicity Precautions : Conduct Ames II testing for mutagenicity. While this compound exhibits lower mutagenicity than some anomeric amides, treat it with caution comparable to benzyl chloride .

- PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact and inhalation .

- Storage : Store at 0–6°C in airtight containers, separate from oxidizers and strong bases .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for trifluoromethyl-substituted benzamides?

Methodological Answer:

- Software Tools : Use Mercury CSD 2.0 to visualize voids and packing patterns. Compare structures with similar compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify deviations .

- Refinement Strategies : Apply SHELXL for high-resolution refinement. Address twinning or disorder by adjusting occupancy parameters and validating with R-factor convergence (<5%) .

Q. How can mutagenicity risks be assessed and mitigated during analog design?

Methodological Answer:

- Ames Testing : Follow OECD Guideline 471. For example, prioritize analogs with electron-withdrawing groups (e.g., nitro or cyano) to reduce mutagenic potential .

- Structural Modifications : Replace the methoxy group with bulkier substituents (e.g., tert-butyl) to sterically hinder metabolic activation .

Q. What computational methods predict the reactivity of this compound in medicinal chemistry?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., GlyT1 transporter for schizophrenia research) .

- DFT Calculations : Calculate Fukui indices to identify electrophilic sites for derivatization. For example, the carbonyl carbon is highly reactive toward nucleophilic attack .

| Target | Computational Tool | Key Insight |

|---|---|---|

| GlyT1 Transporter | Molecular Dynamics (GROMACS) | Trifluoromethyl group enhances binding via hydrophobic interactions |

Q. How can researchers validate synthetic routes using retrosynthetic analysis?

Methodological Answer:

- AI-Driven Tools : Leverage Pistachio/Bkms_metabolic databases to identify one-step pathways. For example, prioritize amide bond formation over esterification for higher yields .

- Feasibility Scoring : Rank precursors by "plausibility" (>0.5) and experimental validation (e.g., avoiding intermediates prone to hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。